molecular formula C15H16FN3O2 B2444938 N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049537-89-4

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Número de catálogo B2444938
Número CAS: 1049537-89-4
Peso molecular: 289.31
Clave InChI: ZOGFYFQOHXSICR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The “N-(4-fluorobenzyl)” part suggests the presence of a fluorobenzyl group attached to the molecule via a nitrogen atom . The “1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” part suggests the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an isopropyl group attached to one of the nitrogen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 19F NMR could be used to analyze the structure, particularly due to the presence of a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Fluorinated compounds are known to have unique reactivity, often participating in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could affect its polarity and lipophilicity .

Aplicaciones Científicas De Investigación

19F-NMR in Drug Discovery

In the context of drug discovery, particularly related to Human Immunodeficiency Virus (HIV), the compound N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and its derivatives have been studied. Using 19F-nuclear magnetic resonance (NMR) spectroscopy, researchers were able to support the selection of candidate drugs for further development. This technique played a crucial role in understanding the metabolic fate and excretion balance of these compounds in animal models, providing valuable insights into their metabolic pathways and potential as HIV integrase inhibitors (Monteagudo et al., 2007).

Crystallography in Drug Design

The compound has also been a subject of study in crystallography to decipher its structural aspects. For instance, raltegravir monohydrate, a compound closely related to N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, was recognized as the first HIV integrase inhibitor. Detailed crystallographic analysis helped in understanding the molecular conformation, the dihedral angles between its core components, and the intramolecular hydrogen bonding patterns. This information is crucial for the rational design of drugs targeting the HIV integrase (Yamuna et al., 2013).

Solid-state Tautomeric Structure

The solid-state tautomeric structure and conformation of similar compounds have been resolved through single-crystal X-ray crystallography. This method provided insights into the electron distribution, molecular charge density, and electrostatic properties of the molecule, which are paramount in understanding the drug's interaction at the molecular level. The findings from high-field 1H and 13C NMR correlation spectroscopy confirm the tautomer existence in both solution and solid state, which is essential for the drug's pharmacological properties (Bacsa et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

Propiedades

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFYFQOHXSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.